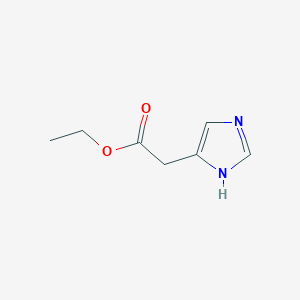

Ethyl 2-(1H-imidazol-4-yl)acetate

Description

Ethyl 2-(1H-imidazol-4-yl)acetate (CAS 28782-45-8) is an imidazole-derived ester with the molecular formula C₇H₁₀N₂O₂ and a molar mass of 154.17 g/mol. It features a 1H-imidazole ring substituted at the 4-position with an ethyl acetate group. This compound is characterized by a predicted density of 1.183 g/cm³, boiling point of 325.0°C, and pKa of 13.0, indicating moderate basicity. It is stored at room temperature and serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

ethyl 2-(1H-imidazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAZVAQQRCZSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28782-45-8 | |

| Record name | ethyl 2-(1H-imidazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(1H-imidazol-4-yl)acetate is a compound with significant biological activity, primarily due to the imidazole ring's structural properties. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 154.17 g/mol

- CAS Number : 28782-45-8

The compound features an ethyl ester group attached to an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzyme activities and biochemical pathways.

- Halogen Bonding : Similar compounds with halogen substitutions have shown enhanced interactions with biological molecules, potentially affecting enzyme function and protein interactions.

- Sirtuin Inhibition : Recent studies have indicated that imidazole derivatives can act as inhibitors of sirtuins, a family of proteins involved in cellular regulation and metabolism .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Fungal Activity : The compound exhibits antifungal properties, which are essential in treating infections caused by fungi.

Anticancer Activity

Recent research indicates that this compound may have potential anticancer effects:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can reduce cell viability, suggesting its potential as a therapeutic agent against certain cancers .

- Mechanistic Insights : The ability to modulate sirtuin activity may play a crucial role in its anticancer properties, as these proteins are involved in cancer progression and metabolism .

Structure-Activity Relationship (SAR)

A significant study focused on the structure-activity relationship of imidazole derivatives revealed that modifications in the imidazole ring can enhance biological activity. This study synthesized various analogs to optimize solubility and potency against specific targets like human insulin-degrading enzyme (IDE) .

| Compound Name | Structure | Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Structure | Radiosensitizer |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Structure | Sirtuin inhibitor |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that it possesses favorable ADME properties, which support its further development as a pharmaceutical agent .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Nitroimidazole derivatives (e.g., Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) exhibit radiosensitizing properties due to nitro group-mediated DNA damage in hypoxic tissues .

- Aromatic substituents (e.g., phenyl, chlorophenyl) enhance lipophilicity, improving membrane permeability and target binding. For instance, 4-chlorophenyl derivatives show antimicrobial activity .

- Trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, making such compounds potent kinase inhibitors .

Structural and Crystallographic Differences :

- Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.416 Å, b = 10.290 Å, c = 20.769 Å , distinct from simpler imidazole esters due to steric effects from the nitro and methyl groups .

Synthetic Methodologies: Condensation reactions (e.g., with benzaldehyde) are common for introducing aryl substituents . TDAE (tetrakis(dimethylamino)ethylene) methodology enables coupling of nitroimidazoles with carbonyl derivatives, yielding hybrid structures with antiparasitic activity .

Biological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.